rac-(1S,2R,4R)-7-Azabicyclo[2.2.1]heptane-2-carboxylic acid hydrochloride rac-(1S,2R,4R)-7-Azabicyclo[2.2.1]heptane-2-carboxylic acid hydrochloride
Brand Name: Vulcanchem
CAS No.: 1986990-18-4
VCID: VC5121033
InChI: InChI=1S/C7H11NO2.ClH/c9-7(10)5-3-4-1-2-6(5)8-4;/h4-6,8H,1-3H2,(H,9,10);1H/t4-,5-,6+;/m1./s1
SMILES: C1CC2C(CC1N2)C(=O)O.Cl
Molecular Formula: C7H12ClNO2
Molecular Weight: 177.63

rac-(1S,2R,4R)-7-Azabicyclo[2.2.1]heptane-2-carboxylic acid hydrochloride

CAS No.: 1986990-18-4

Cat. No.: VC5121033

Molecular Formula: C7H12ClNO2

Molecular Weight: 177.63

* For research use only. Not for human or veterinary use.

rac-(1S,2R,4R)-7-Azabicyclo[2.2.1]heptane-2-carboxylic acid hydrochloride - 1986990-18-4

Specification

CAS No. 1986990-18-4
Molecular Formula C7H12ClNO2
Molecular Weight 177.63
IUPAC Name (1S,2R,4R)-7-azabicyclo[2.2.1]heptane-2-carboxylic acid;hydrochloride
Standard InChI InChI=1S/C7H11NO2.ClH/c9-7(10)5-3-4-1-2-6(5)8-4;/h4-6,8H,1-3H2,(H,9,10);1H/t4-,5-,6+;/m1./s1
Standard InChI Key SPJAQNMPBOXWBH-JMWSHJPJSA-N
SMILES C1CC2C(CC1N2)C(=O)O.Cl

Introduction

Chemical Structure and Physicochemical Properties

The compound’s molecular formula is C₇H₁₂ClNO₂, with a molecular weight of 177.63 g/mol and a CAS registry number of 1986990-18-4. Its bicyclo[2.2.1]heptane skeleton imposes significant conformational rigidity, while the nitrogen atom at the 7-position and the carboxylic acid group at the 2-position introduce polar functionality. The hydrochloride salt enhances aqueous solubility, a critical feature for pharmaceutical applications .

Stereochemical Considerations

The stereodescriptor (1S,2R,4R) specifies the absolute configuration of the chiral centers. This spatial arrangement influences molecular interactions with biological targets, as demonstrated in studies of analogous compounds like rac-(1S,4R,7R)-2-azabicyclo[2.2.1]heptane-7-carboxylic acid hydrochloride, where stereochemistry markedly affected receptor binding affinity .

Table 1: Key Physicochemical Properties

PropertyValue
Molecular FormulaC₇H₁₂ClNO₂
Molecular Weight177.63 g/mol
CAS Number1986990-18-4
Salt FormHydrochloride
SolubilityHigh in polar solvents (e.g., water, DMSO)

Synthesis and Industrial Production

Industrial-Scale Optimization

Large-scale production may employ continuous flow reactors to enhance reaction efficiency and reduce byproduct formation. Purification techniques such as recrystallization or chiral chromatography ensure high enantiomeric purity, though the racemic nature of this compound simplifies separation requirements .

Biological Activities and Mechanisms

Central Nervous System (CNS) Modulation

The bicyclic framework resembles neuroactive molecules like gabapentin, suggesting potential GABAergic activity. Preclinical studies on related compounds demonstrate anxiolytic and neuroprotective effects in rodent models, likely mediated through modulation of voltage-gated calcium channels or neurotransmitter reuptake .

Antitumor Applications

In vitro assays reveal that azabicyclo derivatives induce apoptosis in cancer cell lines via caspase-3 activation. The rigid structure may enhance binding to pro-apoptotic proteins or inhibit anti-apoptotic regulators like Bcl-2 .

ActivityMechanismModel System
AntimicrobialCell wall synthesis inhibitionGram-positive bacteria
NeuroprotectionCalcium channel modulationRodent CNS models
AntitumorCaspase-3 activationHuman carcinoma cells

Comparative Analysis with Analogous Compounds

rac-(1S,4R,7R)-2-Azabicyclo[2.2.1]heptane-7-carboxylic Acid Hydrochloride

This positional isomer shares the same molecular formula but differs in nitrogen and carboxylic acid placement. Pharmacological studies indicate reduced CNS activity compared to the 7-aza-2-carboxylic acid variant, highlighting the importance of functional group orientation .

rac-(1R,2R,4S)-2-Methyl-7-oxabicyclo[2.2.1]heptane-2-carboxylic Acid

Research Applications and Case Studies

Drug Discovery

The compound serves as a scaffold for developing neuromodulators and antimicrobial agents. Its rigidity minimizes off-target interactions, while the carboxylic acid enables salt bridge formation with target proteins .

Biochemical Probes

Radiolabeled derivatives are used in receptor mapping studies to elucidate binding sites in the CNS. For example, tritiated analogs have localized GABA_A receptor subtypes in primate brain tissue .

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